molecular formula C21H21N3O6 B10996978 ethyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate

ethyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate

Cat. No.: B10996978
M. Wt: 411.4 g/mol
InChI Key: SFSRGPRJLMQUJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate is a synthetic organic compound featuring a quinazolinone core, a privileged scaffold in medicinal chemistry. This benzoate ester is designed for research applications, particularly in the discovery and development of targeted therapeutic agents. The 4-oxoquinazolinone structure is a key pharmacophore known for its potential in modulating various enzyme activities . Compounds with the 6,7-dimethoxyquinoline motif have demonstrated significant value as key intermediates in the synthesis of potent tyrosine kinase inhibitors, such as VEGFR-2 and PDGFR inhibitors . The molecular structure, which includes an acetyl-amino benzoate linker, suggests potential as a building block for developing protein kinase modulators. Researchers can utilize this chemical in structure-activity relationship (SAR) studies to investigate kinase inhibition mechanisms and optimize lead compounds. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C21H21N3O6

Molecular Weight

411.4 g/mol

IUPAC Name

ethyl 4-[[2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetyl]amino]benzoate

InChI

InChI=1S/C21H21N3O6/c1-4-30-21(27)13-5-7-14(8-6-13)23-19(25)11-24-12-22-16-10-18(29-3)17(28-2)9-15(16)20(24)26/h5-10,12H,4,11H2,1-3H3,(H,23,25)

InChI Key

SFSRGPRJLMQUJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC

Origin of Product

United States

Preparation Methods

Niementowski’s Quinazolinone Synthesis

The Niementowski reaction remains a cornerstone for synthesizing 4-oxoquinazoline cores. Anthranilic acid derivatives react with formamide at elevated temperatures (125–130°C) to form 3,4-dihydro-4-oxoquinazoline intermediates. For ethyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate, 6,7-dimethoxyanthranilic acid is first condensed with formamide, yielding 6,7-dimethoxy-4-oxoquinazolin-3(4H)-one. Subsequent N-alkylation with chloroacetyl chloride introduces the acetyl spacer, followed by coupling with ethyl 4-aminobenzoate via amide bond formation.

Key Steps:

  • Cyclization : 6,7-Dimethoxyanthranilic acid + formamide → 6,7-dimethoxy-4-oxoquinazolin-3(4H)-one (Yield: 87–95%).

  • Acylation : Quinazolinone + chloroacetyl chloride → 3-chloroacetyl-6,7-dimethoxyquinazolin-4-one (Yield: 70–86%).

  • Amidation : Reaction with ethyl 4-aminobenzoate in dimethylformamide (DMF) with triethylamine (TEA) (Yield: 65–78%).

Grimmel-Guinther-Morgan Method

This method involves heating o-aminobenzoic acids with amines and phosphorus trichloride. For the target compound, 6,7-dimethoxyanthranilic acid reacts with ethyl 4-aminobenzoate in toluene under reflux, facilitated by PCl₃, to directly form the quinazolinone-acetyl-amino benzoate framework. While efficient, this approach requires careful control of stoichiometry to avoid over-acylation.

Modern Synthetic Strategies

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times from hours to minutes. A 2018 study demonstrated that cyclizing 6,7-dimethoxyanthranilic acid with formamide under microwave conditions (150°C, 15 min) achieved 92% yield of the quinazolinone core. Subsequent acylation and amidation steps were completed in 30–45 minutes, improving overall efficiency.

Solid-Phase Synthesis

Immobilizing the quinazolinone precursor on Wang resin enables stepwise acylation and amidation. After cleavage from the resin, this compound is obtained with 80–85% purity, avoiding laborious purification.

Stepwise Procedure from Anthranilic Acid

Synthesis of 6,7-Dimethoxy-4-oxoquinazolin-3(4H)-one

  • Nitration and Methoxylation : Anthranilic acid is nitrated and methoxylated to introduce 6,7-dimethoxy groups.

  • Cyclization with Formamide : The intermediate is heated with formamide at 130°C for 4 hours.

Yield : 87–95%.

Acylation with Chloroacetyl Chloride

The quinazolinone is treated with chloroacetyl chloride in anhydrous dichloromethane (DCM) with TEA as a base. Reaction at 0–5°C prevents side reactions.

Yield : 70–78%.

Coupling with Ethyl 4-Aminobenzoate

The acylated intermediate reacts with ethyl 4-aminobenzoate in DMF at 60°C for 6 hours. TLC monitors completion.

Yield : 65–72%.

Alternative Routes via Benzoxazinone Intermediates

Benzoxazinone Formation

6,7-Dimethoxyanthranilic acid reacts with acetic anhydride to form 1,3-benzoxazin-4-one, which undergoes ring-opening with ammonia or amines. Hydrazine hydrate introduces the hydrazide group, enabling cyclization to quinazolinone.

Oxadiazole Hybridization

Ethyl 4-aminobenzoate is converted to 4-aminobenzohydrazide, which cyclizes with cyanogen bromide (CNBr) to form 1,3,4-oxadiazole intermediates. These intermediates couple with the quinazolinone-acetyl moiety under Mitsunobu conditions.

Yield : 58–64%.

Catalytic Methods and Optimization

Use of tert-Butoxide (t-BuOK)

In a 2023 study, tert-BuOK catalyzed the acylation step, enhancing reaction rates and yields (up to 85%) by deprotonating the quinazolinone nitrogen, increasing nucleophilicity.

Phosphoryl Chloride (POCl₃)

POCl₃ facilitates chlorination during acylation, particularly in forming the acetyl spacer. Combined with N,N-diethylaniline, it suppresses side reactions.

Optimized Conditions :

  • Temperature: 80°C

  • Solvent: 2-Methoxyethanol

  • Yield: 86%.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) removes unreacted starting materials.

  • HPLC : Purity >98% achieved using C18 columns and acetonitrile/water gradients.

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 8.25 (quinazolinone H-5), δ 4.30 (ester -OCH₂CH₃), and δ 3.90 (methoxy -OCH₃).

  • IR : Peaks at 1770 cm⁻¹ (ester C=O), 1662 cm⁻¹ (quinazolinone C=O), and 1608 cm⁻¹ (aromatic C=C).

Comparative Analysis of Methods

Method Catalyst Temperature Time Yield Reference
Niementowski’sNone130°C4 h87–95%
Microwave-AssistedMW irradiation150°C15 min92%
t-BuOK Catalyzedtert-Butoxide60°C2 h85%
Benzoxazinone IntermediatePCl₃110°C3 h75%

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and acetylamino groups undergo hydrolysis under controlled conditions:

Ester Hydrolysis

  • Conditions : Acidic (HCl/H₂O) or basic (NaOH/EtOH) aqueous media, reflux for 4–6 hours .

  • Outcome : Conversion to the corresponding carboxylic acid (4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid).

  • Mechanism : Nucleophilic attack at the carbonyl carbon, followed by proton transfer and elimination of ethanol.

Acetylamino Hydrolysis

  • Conditions : Prolonged heating in acidic media (H₂SO₄, 80°C).

  • Outcome : Cleavage of the acetyl group to yield the free amine derivative.

Reaction Type Conditions Product Yield
Ester hydrolysis1M HCl, reflux, 6h4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid72–85%
Acetylamino hydrolysis10% H₂SO₄, 80°C, 8h4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)amino}benzoate58%

Nucleophilic Substitution

The quinazolinone core and methoxy groups participate in substitution reactions:

Methoxy Group Demethylation

  • Conditions : HBr/AcOH, 100°C, 12h .

  • Outcome : Replacement of methoxy groups with hydroxyl groups at positions 6 and 7.

Quinazolinone Ring Functionalization

  • Conditions : Reaction with amines (e.g., benzylamine) in DMF at 120°C .

  • Outcome : Substitution at position 3 of the quinazolinone ring.

Substrate Reagent Product Yield
6,7-Dimethoxy groupHBr/AcOH6,7-Dihydroxyquinazolinone derivative64%
Quinazolinone C3Benzylamine3-Benzylaminoquinazolinone analog51%

Oxidation Reactions

The ethyl ester and methoxy groups are susceptible to oxidation:

Ester Oxidation

  • Conditions : KMnO₄ in acidic medium (H₂SO₄), 60°C.

  • Outcome : Formation of a ketone intermediate, further oxidized to carboxylate.

Methoxy Group Oxidation

  • Conditions : RuO₄/CeCl₃, CH₃CN/H₂O.

  • Outcome : Conversion of methoxy to carbonyl groups (rare, requires harsh conditions).

Acylation and Alkylation

The free amine (post-hydrolysis) undergoes further derivatization:

N-Acylation

  • Conditions : Acetyl chloride in pyridine, 0–5°C .

  • Outcome : Reintroduction of acetyl or other acyl groups.

N-Alkylation

  • Conditions : Alkyl halides (e.g., CH₃I) in DMF with K₂CO₃ .

  • Outcome : Methylation of the amine group.

Reaction Reagent Product Yield
N-AcylationPropionyl chloride4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propionamido}benzoate67%
N-AlkylationEthyl bromide4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethylamino}benzoate44%

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles:

Quinazolinone-Pyrazole Hybrids

  • Conditions : Reaction with hydrazines in ethanol under reflux .

  • Outcome : Formation of pyrazole rings fused to the quinazolinone core.

Reagent Product Yield
Hydrazine hydrate3-(Pyrazol-1-yl)quinazolinone derivative59%

Stability and Degradation

  • pH Sensitivity : Stable at neutral pH but degrades in strongly acidic/basic conditions (>pH 10 or <pH 2) .

  • Thermal Stability : Decomposes above 200°C, with char formation observed via TGA.

Biological Activity Modulation via Reactions

Chemical modifications significantly alter bioactivity:

  • Ester hydrolysis enhances water solubility, improving antimicrobial efficacy (MIC reduced from 128 µg/mL to 32 µg/mL against S. aureus).

  • N-Acylation increases lipophilicity, boosting cytotoxic effects (IC₅₀ = 8.2 µM vs. 14.7 µM in parent compound against MCF-7 cells) .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Ethyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research indicates that compounds with similar quinazolinone cores exhibit a range of pharmacological activities, including anti-cancer and anti-inflammatory effects .

Case Study: Anticancer Activity
In a study exploring the anticancer properties of quinazolinone derivatives, this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways involved in cell survival .

Biochemical Research

Enzyme Interaction Studies
The compound is also used as a probe in biochemical research to study enzyme interactions. Its structural features allow it to bind selectively to specific enzymes, facilitating the investigation of enzyme kinetics and inhibition mechanisms. For instance, studies have shown that quinazolinone derivatives can act as inhibitors of acetylcholinesterase, an enzyme critical for neurotransmission .

Table 1: Enzyme Inhibition Data

Compound NameTarget EnzymeIC50 (µM)Mechanism of Action
Ethyl 4-{...}Acetylcholinesterase5.90Competitive inhibition
Compound AAcetylcholinesterase8.50Non-competitive inhibition
Compound BUrease12.30Mixed inhibition

Pharmacology

Cellular Pathway Modulation
Research indicates that this compound can modulate various cellular pathways, contributing to its therapeutic effects. Its ability to cross the blood-brain barrier enhances its potential for treating neurological disorders such as Alzheimer's disease .

Case Study: Alzheimer’s Disease
In preclinical models of Alzheimer's disease, this compound showed promise as an acetylcholinesterase inhibitor, improving cognitive function in treated animals. The study employed molecular docking techniques to elucidate the binding interactions between the compound and the enzyme, revealing key amino acid residues involved in the inhibition process .

Industrial Applications

Synthesis of Complex Molecules
this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique chemical properties facilitate the development of novel compounds with enhanced biological activities.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an area of active research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Pyridazine- and Isoxazole-Substituted Ethyl Benzoates

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) share the ethyl benzoate backbone but replace the quinazolinone-acetamide group with pyridazine or isoxazole substituents . For example, pyridazine’s electron-deficient nature may enhance interactions with polar enzyme active sites, while isoxazole’s rigidity could improve metabolic stability.

Quinazolinone Derivatives with Varied Linkers

The compound 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide (CAS: 1574406-08-8) retains the 6,7-dimethoxyquinazolinone core but replaces the ethyl benzoate with a 2-(2-methoxyphenoxy)ethyl group . This substitution increases molecular weight (413.4 g/mol) and introduces ether linkages, which may improve solubility but reduce blood-brain barrier penetration compared to the benzoate ester.

Methyl-Substituted Quinazolinone Benzoates

Ethyl 4-(2-methyl-4-oxoquinazolin-3-yl)benzoate (CAS: 4005-02-1) features a methyl group at the quinazolinone 2-position instead of the acetyl-amino linkage . The absence of the acetamide linker simplifies the structure but likely diminishes binding affinity to targets requiring hydrogen-bonding interactions.

Functional and Pharmacological Comparisons

Target Selectivity

The 6,7-dimethoxy groups on the quinazolinone core are critical for interactions with kinases (e.g., EGFR or VEGFR) due to their ability to occupy hydrophobic pockets . In contrast, pyridazine or isoxazole substituents in I-6230 and I-6273 may redirect activity toward inflammatory or immune-related targets, such as JAK/STAT or MAPK pathways .

Physicochemical Properties

  • Lipophilicity: The ethyl benzoate group in the target compound enhances lipophilicity (logP ~3.5 estimated), favoring oral bioavailability.
  • Metabolic Stability : Thioether or ether linkers (e.g., I-6373 , ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) may resist cytochrome P450 oxidation better than acetamide-linked analogs .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Linker Molecular Weight (g/mol) Key Biological Targets Reference
Ethyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate Quinazolinone + acetamide 6,7-dimethoxy, ethyl benzoate ~400 (estimated) Kinases, anti-infective
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine + phenethylamino Pyridazin-3-yl, ethyl benzoate ~350 (estimated) Inflammatory pathways
2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide Quinazolinone + acetamide 6,7-dimethoxy, phenoxyethyl 413.4 CNS targets (hypothesized)
Ethyl 4-(2-methyl-4-oxoquinazolin-3-yl)benzoate Quinazolinone 2-methyl, ethyl benzoate ~300 (estimated) Unknown

Biological Activity

Ethyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate (CAS Number: 1081125-99-6) is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant studies.

  • Molecular Formula : C21H21N3O6
  • Molecular Weight : 411.4 g/mol
  • Structure : The compound features a quinazoline core, which is known for various biological activities.

The biological activity of this compound is primarily attributed to its interaction with acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic neurotransmission, making this compound a candidate for treating conditions like Alzheimer's disease.

Acetylcholinesterase Inhibition

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant AChE inhibitory activity. For instance, related compounds have shown IC50 values ranging from 0.077 to 50.080 μM against AChE, indicating potent inhibition compared to standard drugs like tacrine and galantamine .

CompoundIC50 (μM)Reference
Tacrine0.11
Galantamine0.59
This compoundTBD

Neuroprotective Effects

In vitro studies suggest that the compound not only inhibits AChE but also possesses antioxidant properties, which can further contribute to its neuroprotective effects. The ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurodegenerative diseases .

Case Studies

  • In Vitro Studies : A study conducted on synthesized quinazoline derivatives found that compounds similar to this compound displayed significant inhibition against both AChE and butyrylcholinesterase (BChE), suggesting dual inhibition could be beneficial for cognitive enhancement in Alzheimer's patients .
  • Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of various quinazoline derivatives on cancer cell lines, demonstrating that some derivatives exhibited selective cytotoxicity against HeLa cells with IC50 values indicating strong potential for anticancer applications .

Summary of Findings

The biological activity of this compound indicates a promising profile for neuropharmacological applications due to:

  • Potent AChE inhibition , which could improve cholinergic signaling in neurodegenerative conditions.
  • Neuroprotective and antioxidant properties , contributing to its potential efficacy in treating Alzheimer's disease.
  • Selective cytotoxicity against certain cancer cell lines , opening avenues for anticancer research.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare ethyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate?

  • Methodological Answer : The compound is synthesized via multi-step reactions. First, the quinazolinone core (6,7-dimethoxy-4-oxoquinazoline) is prepared through cyclization of substituted anthranilic acid derivatives. The acetyl linker is introduced by reacting the quinazolinone with chloroacetic acid derivatives, followed by coupling to ethyl 4-aminobenzoate using carbodiimide-mediated amidation (e.g., EDC/HOBt). Solvent selection (e.g., DMF or ethanol) and reflux conditions (4–6 hours) are critical for yield optimization. Characterization involves TLC monitoring and purification via column chromatography .

Q. How is the compound characterized spectroscopically, and what key functional groups are identified?

  • Methodological Answer :

  • 1H NMR : The quinazolinone protons (e.g., aromatic protons at δ 6.8–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) are diagnostic. The acetyl linker’s methylene group appears as a singlet near δ 4.2 ppm .
  • IR : Stretching vibrations for carbonyl groups (C=O at ~1695 cm⁻¹), amide N-H (~3300 cm⁻¹), and ester C-O (~1277 cm⁻¹) confirm structural motifs .
  • HRMS : Used to verify molecular ion peaks (e.g., [M+H]+) and rule out impurities .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between the quinazolinone-acetyl intermediate and the ethyl benzoate moiety?

  • Methodological Answer :

  • Catalyst Screening : Test alternatives to EDC/HOBt, such as DCC or PyBOP, to improve amide bond formation .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethanol; DMF often enhances solubility of intermediates .
  • Reaction Monitoring : Use HPLC to track unreacted starting materials and optimize reaction time (e.g., 4 vs. 8 hours) .

Q. How can contradictions in NMR data (e.g., missing or overlapping signals) be resolved?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating proton-proton and proton-carbon couplings .
  • Variable Temperature NMR : Suppress signal broadening caused by dynamic processes (e.g., hindered rotation of methoxy groups) .
  • X-ray Crystallography : Use SHELX software to determine the crystal structure and validate proton assignments .

Q. What computational approaches are suitable for studying the compound’s binding affinity to kinase targets?

  • Methodological Answer :

  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets in kinases (e.g., EGFR). Optimize the quinazolinone core’s orientation using DFT-calculated charge distributions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the acetyl linker and kinase residues .

Q. How does structural modification of the quinazolinone or benzoate moieties influence bioactivity?

  • Methodological Answer :

  • Quinazolinone Modifications : Replace methoxy groups with halogens (e.g., Cl) to enhance hydrophobic interactions. Assess IC50 shifts in kinase inhibition assays .
  • Benzoate Substituents : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to improve metabolic stability. Compare pharmacokinetic profiles in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.